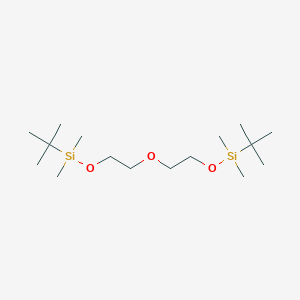
4-Fluoro-2-(trimethylsilylethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a trimethylsilyl-ethynyl group
Métodos De Preparación
The synthesis of 4-Fluoro-2-(trimethylsilylethynyl)aniline typically involves a palladium-catalyzed coupling reaction. One common method involves the reaction between 2-fluoro-4-iodoaniline and trimethylsilylacetylene in the presence of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2) as catalysts. The reaction is carried out in a solvent such as triethylamine (TEA) at room temperature for about 15 hours. The product is then purified through filtration and chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(trimethylsilylethynyl)aniline has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .
Comparación Con Compuestos Similares
4-Fluoro-2-(trimethylsilylethynyl)aniline can be compared with other similar compounds such as:
2-Ethynylaniline: Lacks the fluoro and trimethylsilyl groups, making it less stable and less reactive in certain reactions.
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-iodoaniline: Precursor in the synthesis of this compound, with different reactivity due to the presence of the iodine atom.
The uniqueness of this compound lies in its combination of the fluoro and trimethylsilyl-ethynyl groups, which confer specific electronic and steric properties that are valuable in various chemical reactions and applications.
Propiedades
IUPAC Name |
4-fluoro-2-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJFHZXHCOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














